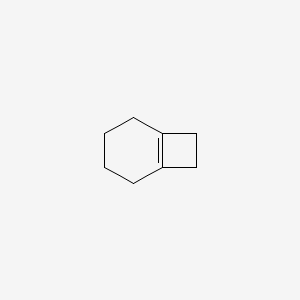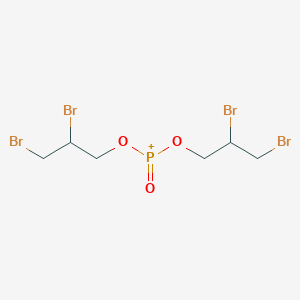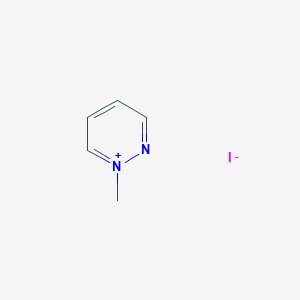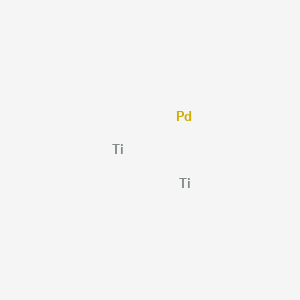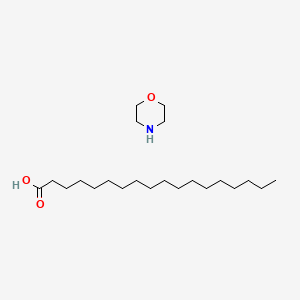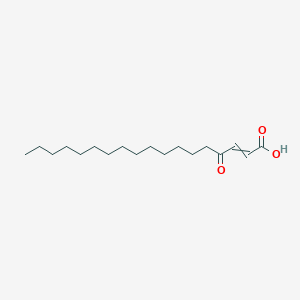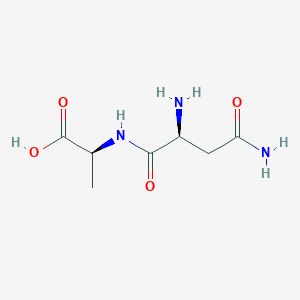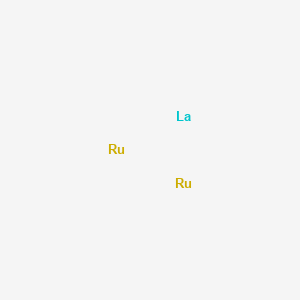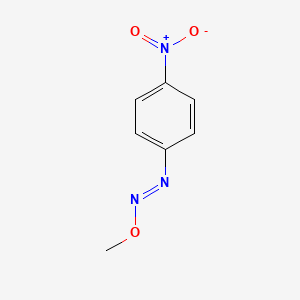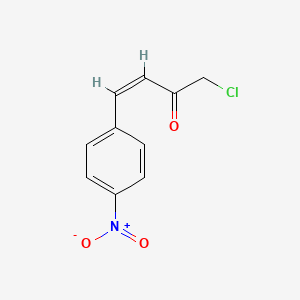
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one is an organic compound with a molecular formula of C10H8ClNO3 It is a derivative of benzalacetone, featuring a nitrophenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For this compound, 4-nitrobenzaldehyde and 1-chloro-3-butanone are used as starting materials. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted techniques. Microwave irradiation has been shown to significantly reduce reaction times and improve yields. This method involves the use of microwave reactors to heat the reaction mixture, leading to faster and more efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s activity is influenced by its ability to form hydrogen bonds and van der Waals interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-nitrophenyl)but-3-en-2-one: This is a geometric isomer of (Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one, differing in the spatial arrangement of substituents around the double bond.
4-(2-nitrophenyl)but-3-en-2-one: This compound has a nitrophenyl group in a different position on the butenone backbone
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activities. Its specific geometric configuration also influences its reactivity and interactions with other molecules.
Properties
CAS No. |
13605-49-7 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
(Z)-1-chloro-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8ClNO3/c11-7-10(13)6-3-8-1-4-9(5-2-8)12(14)15/h1-6H,7H2/b6-3- |
InChI Key |
PRXQMYGDDZPSBF-UTCJRWHESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)CCl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


